9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Catalog No.
S12453511
CAS No.
M.F
C22H16BrFN2O
M. Wt
423.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydrop...

Product Name

9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

IUPAC Name

9-bromo-5-(4-fluorophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Molecular Formula

C22H16BrFN2O

Molecular Weight

423.3 g/mol

InChI

InChI=1S/C22H16BrFN2O/c23-16-8-11-21-18(12-16)20-13-19(14-4-2-1-3-5-14)25-26(20)22(27-21)15-6-9-17(24)10-7-15/h1-12,20,22H,13H2

InChI Key

QCIDOIDUBJUKQP-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)F

9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound characterized by its unique molecular structure, which includes a bromine atom, a fluorinated phenyl group, and a dihydropyrazolo-benzoxazine moiety. The compound has the molecular formula C23H18BrFN2O2 and a molecular weight of 453.3 g/mol. Its structural complexity makes it a subject of interest in various fields, particularly in medicinal chemistry and materials science due to its potential biological activities and applications in drug development .

  • Oxidation: The presence of bromine and other functional groups allows for oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be performed using hydrogen gas in the presence of palladium catalysts.
  • Substitution Reactions: Nucleophilic substitution can occur at the bromine or fluorine sites, allowing for further functionalization of the molecule .

Research indicates that compounds similar to 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The unique structure may contribute to its potential efficacy against certain diseases. For example, some derivatives have shown promising results in inhibiting specific enzymes associated with inflammatory processes or microbial growth .

The synthesis of 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions:

  • Starting Materials: Suitable brominated and fluorinated aromatic precursors are selected.
  • Reactions: These precursors undergo nucleophilic substitution reactions followed by cyclization to form the pyrazolo-benzoxazine structure.
  • Purification: Techniques such as column chromatography or recrystallization are employed to purify the final product .

The compound has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or infections.
  • Materials Science: Its unique properties could be harnessed in creating advanced materials with specific functionalities .

Interaction studies are essential for understanding how 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine interacts with biological systems. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in disease pathways. Further research is needed to elucidate these interactions fully and their implications for therapeutic use .

Several compounds share structural similarities with 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-[9-Bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl etherContains a methoxy groupEnhanced solubility and potential for different biological activity
6-Ethylthieno[2,3-d][1,3]oxazin-4-oneContains a thieno groupDifferent electronic properties affecting reactivity
2-(4-Chlorophenyl)-6-bromobenzothiolo[2,3-d][1,3]oxazin-4-oneChlorinated variantVariations in biological activity due to halogen substitution

The uniqueness of 9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific combination of halogenated phenyl groups and the dihydropyrazolo structure which may confer distinct biological properties not found in other similar compounds .

Molecular Architecture

The compound features a pyrazolo[1,5-c]benzoxazine scaffold, a bicyclic system combining pyrazole and benzoxazine moieties. The core structure is substituted at three positions:

  • Position 9: A bromine atom, contributing to electrophilic reactivity and potential halogen bonding interactions.
  • Position 5: A 4-fluorophenyl group, introducing electronic effects through the electron-withdrawing fluorine atom.
  • Position 2: A phenyl group, enhancing hydrophobic interactions in biological systems.

The molecular formula is C23H18BrFN2O2, with a molecular weight of 453.3 g/mol. X-ray crystallography of analogous compounds reveals a nearly planar benzoxazine ring system, with dihedral angles between substituents influencing packing efficiency in solid-state structures.

Spectroscopic Properties

Key spectral features include:

  • NMR: Distinct signals for the bromine-coupled proton at δ 7.8–8.1 ppm (aromatic region) and fluorine coupling in the ¹⁹F NMR spectrum at δ -110 to -115 ppm.
  • Mass Spectrometry: A molecular ion peak at m/z 453.06 ([M+H]⁺) with characteristic bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br).

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Exact Mass

422.04300 g/mol

Monoisotopic Mass

422.04300 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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